molecular formula C17H16N4O4S2 B2472842 3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921519-68-8

3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2472842
CAS No.: 921519-68-8
M. Wt: 404.46
InChI Key: BVRMMNZJCWDEQI-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the methoxy and thiazole sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its cytotoxic properties against cancer cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities and exhibit diverse biological activities.

    Benzamide Derivatives: Other benzamide compounds, such as N-(4-bromophenyl)benzamide, are also studied for their biological properties.

Uniqueness

3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and thiazole groups enhances its reactivity and potential as a multifunctional agent in research and application.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-24-12-5-10(6-13(8-12)25-2)15(23)21-17-19-11(9-27-17)7-14(22)20-16-18-3-4-26-16/h3-6,8-9H,7H2,1-2H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRMMNZJCWDEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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